4-Deoxy-4-fluoro-D-mannose
Overview
Description
Synthesis Analysis
The synthesis of 4-deoxy-4-fluoro-D-mannose involves chemical modification of precursor sugars. For instance, the addition of potassium cyanide to 2-deoxy-2-fluoro-D-arabinose followed by catalytic hydrogenation produces 4-deoxy-4-fluoro-D-mannose in significant yields. This method highlights the chemical flexibility and synthetic accessibility of 4-deoxy-4-fluoro-D-mannose from simple sugar derivatives (Rasmussen, Tafuri, & Smale, 1983).
Molecular Structure Analysis
The molecular structure of 4-deoxy-4-fluoro-D-mannose has been characterized through various analytical techniques, including NMR spectroscopy. Such studies provide detailed insights into the sugar's anomeric configuration, the orientation of the fluorine substituent, and its impact on the sugar's overall structure and reactivity (Wray, 1976).
Chemical Reactions and Properties
4-Deoxy-4-fluoro-D-mannose participates in biochemical reactions similar to those of natural sugars but with some unique characteristics due to the fluorine atom. It can be phosphorylated and activated by UTP and GTP, forming nucleotide derivatives such as UDP-4-deoxy-4-fluoro-D-mannose and GDP-4-deoxy-4-fluoro-D-mannose. These derivatives play crucial roles in the metabolic processing of the sugar within cells (Schmidt et al., 1978).
Physical Properties Analysis
The physical properties of 4-deoxy-4-fluoro-D-mannose, including solubility, melting point, and stability under various conditions, are critical for its handling and application in research settings. These properties are influenced by the presence of the fluorine atom, which impacts the sugar's interaction with solvents and other molecules.
Chemical Properties Analysis
The chemical reactivity of 4-deoxy-4-fluoro-D-mannose, especially its behavior in glycosylation reactions and its interaction with enzymes such as hexokinase, highlights its potential as a tool for studying metabolic pathways and enzyme mechanisms. Its inhibition of glycoprotein synthesis in viruses, through interference with lipid-linked oligosaccharide assembly, underscores its utility in antiviral research (Grier & Rasmussen, 1984).
Scientific Research Applications
Inhibition of Viral Glycoprotein Biosynthesis : 4F-Man has been shown to inhibit the glycosylation of viral proteins, such as the G protein of vesicular stomatitis virus. This inhibition results in altered migration of viral proteins during electrophoresis, similar to the effects observed with tunicamycin treatment, a known glycosylation inhibitor (Grier & Rasmussen, 1984).
Potential in Imaging Techniques : Studies have indicated the potential use of fluorinated glucose analogs, like 4F-Man, in imaging techniques such as positron emission tomography (PET) for tumor diagnosis. These compounds show selective retention in tumor cells and minimal clearance from healthy organs, making them useful for diagnostic purposes (Kanazawa et al., 1997).
Metabolism Studies : In metabolic studies involving organisms like Saccharomyces cerevisiae, 4F-Man has been efficiently metabolized into 3-deoxy-3-fluoro-D-mannose, providing insights into cellular metabolism and potential applications in biochemical research (Grier & Rasmussen, 1983).
Synthesis and Characterization : Research has also focused on the synthesis and characterization of 4F-Man and related fluorosugars. These studies are crucial for the development of methods that allow for the efficient synthesis and purification of these compounds for further applications in research and medicine (Rasmussen et al., 1983).
Enzyme Specificity Studies : 4F-Man has been used in studies to understand enzyme specificity. For instance, research on yeast hexokinase demonstrated how the binding of different sugars, including 4F-Man, influences enzyme activity (Bessell et al., 1972).
Fluorosugars as Antiviral Agents : Fluorosugars like 4F-Man have been shown to effectively inhibit the synthesis of infectious viruses, indicating their potential as antiviral agents (Schmidt et al., 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236617 | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-4-fluoro-D-mannose | |
CAS RN |
87764-47-4 | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxy-4-fluoromannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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